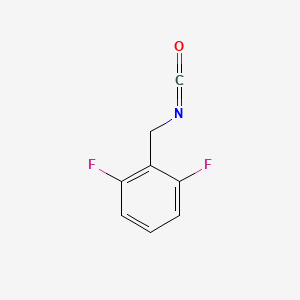

1,3-Difluoro-2-(isocyanatomethyl)benzene

説明

Structure

3D Structure

特性

分子式 |

C8H5F2NO |

|---|---|

分子量 |

169.13 g/mol |

IUPAC名 |

1,3-difluoro-2-(isocyanatomethyl)benzene |

InChI |

InChI=1S/C8H5F2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |

InChIキー |

ANZODEWQMRPONA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)F)CN=C=O)F |

製品の起源 |

United States |

Synthetic Methodologies for 1,3 Difluoro 2 Isocyanatomethyl Benzene

Established Synthetic Pathways to Aryl Isocyanates

The production of aryl isocyanates is a cornerstone of industrial and laboratory organic synthesis, with applications ranging from the creation of polymers to the synthesis of pharmaceuticals and agrochemicals. The methodologies for their synthesis are well-documented and can be broadly classified into two main categories: those that utilize the highly reactive and toxic gas phosgene, and those that employ alternative, often milder, reagents.

Phosgene-Based Routes for Isocyanate Production

The most traditional and widely used industrial method for the synthesis of isocyanates involves the use of phosgene (COCl₂). This method, known as phosgenation, typically involves the reaction of a primary amine with phosgene. In the context of 1,3-Difluoro-2-(isocyanatomethyl)benzene, the starting material would be 2-(aminomethyl)-1,3-difluorobenzene.

The reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to yield the isocyanate and hydrogen chloride (HCl). Due to the hazardous nature of phosgene, stringent safety precautions are necessary for this process. Safer, laboratory-scale alternatives to gaseous phosgene include diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), which are a liquid and a solid, respectively, and are easier to handle.

Non-Phosgene and Alternative Isocyanate Synthesis Methods

Growing concerns over the toxicity of phosgene have spurred the development of numerous non-phosgene routes for isocyanate synthesis. These methods are generally considered safer and more environmentally friendly.

A significant class of non-phosgene methods for synthesizing isocyanates involves a series of name reactions characterized by a key rearrangement step where a group migrates to an electron-deficient nitrogen atom.

Curtius Rearrangement : This versatile reaction involves the thermal decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.org For the synthesis of this compound, the precursor would be 2-(1,3-difluorophenyl)acetyl azide. This acyl azide can be prepared from the corresponding carboxylic acid, 2-(1,3-difluorophenyl)acetic acid, by converting it to an acyl chloride or ester and then reacting it with an azide salt, or by direct conversion using reagents like diphenylphosphoryl azide (DPPA). nih.gov The isocyanate is formed in a concerted mechanism where the alkyl group migrates as nitrogen gas is expelled. wikipedia.org

Hofmann Rearrangement : In the Hofmann rearrangement, a primary amide is treated with a halogen (typically bromine) and a strong base to yield an isocyanate intermediate, which is often hydrolyzed in situ to a primary amine with one fewer carbon atom. However, the isocyanate can be isolated or trapped under anhydrous conditions. The starting material for this route would be 2-(1,3-difluorophenyl)acetamide.

Lossen Rearrangement : This reaction involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. The process is initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon treatment with a base.

Schmidt Reaction : The Schmidt reaction can also produce isocyanates from carboxylic acids upon treatment with hydrazoic acid under acidic conditions. The reaction proceeds via an acyl azide intermediate, similar to the Curtius rearrangement.

A comparative overview of these rearrangement reactions is presented in the table below.

| Reaction | Starting Material | Key Reagents | Intermediate |

| Curtius | Acyl azide | Heat or UV light | (Acyl nitrene, debated) |

| Hofmann | Primary amide | Br₂ or Cl₂, NaOH | N-haloamide, Isocyanate |

| Lossen | Hydroxamic acid derivative | Base | Isocyanate |

| Schmidt | Carboxylic acid | Hydrazoic acid (HN₃), Acid | Protonated acyl azide |

Carbonylation reactions offer another phosgene-free avenue to isocyanates by introducing a carbonyl group into a molecule using carbon monoxide (CO) or other carbonyl sources.

Reductive Carbonylation : This method typically involves the reaction of nitro compounds with carbon monoxide in the presence of a catalyst to produce isocyanates. For the target molecule, this would entail the carbonylation of 1,3-difluoro-2-(nitromethyl)benzene.

Oxidative Carbonylation : In this approach, primary amines are reacted with carbon monoxide and an oxidizing agent to form isocyanates. This would involve the carbonylation of 2-(aminomethyl)-1,3-difluorobenzene.

The Staudinger-Aza Wittig (SAW) sequence is a milder method for the synthesis of isocyanates from azides. beilstein-journals.org The reaction involves two steps: the Staudinger reaction of an organic azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane, followed by the aza-Wittig reaction of the iminophosphorane with carbon dioxide to yield the isocyanate and a phosphine oxide. nih.gov

For the synthesis of this compound, the starting material would be 2-(azidomethyl)-1,3-difluorobenzene. The use of polymer-bound phosphines can simplify the purification process by allowing for the easy removal of the phosphine oxide byproduct through filtration. beilstein-journals.org

Research into isocyanate synthesis continues to yield novel methods. One such approach is the thermal decomposition of carbamates, which themselves can be synthesized through non-phosgene methods. For instance, the reaction of amines with dimethyl carbonate can produce carbamates, which are then pyrolyzed to isocyanates. Another emerging area involves the use of hypervalent iodine reagents to facilitate the rearrangement of amides to isocyanates.

Strategic Considerations in the Synthesis of this compound

The industrial production of isocyanates has traditionally relied on the use of phosgene, a highly toxic and hazardous reagent. rsc.orggoogle.com This has prompted significant research into developing safer, phosgene-free alternatives. google.comnwo.nl The synthesis of a specialized isocyanate like this compound requires a tailored approach, beginning with the construction of its specific fluorinated aromatic precursor.

The most direct precursor to this compound is 2,6-difluorobenzylamine. sigmaaldrich.com The synthesis of this key intermediate can be achieved through various functional group transformations starting from more readily available materials.

A common route involves the reduction of 2,6-difluorobenzonitrile. For instance, a mixture of 2,6-difluorobenzonitrile can be hydrogenated using a palladium on carbon (Pd/C) catalyst in an acidic ethanolic solution. prepchem.com This reaction effectively transforms the nitrile group (-CN) into an aminomethyl group (-CH₂NH₂), yielding the desired 2,6-difluorobenzylamine, typically isolated as a hydrochloride salt. prepchem.com

Alternative starting points for related fluorinated amines include nitrobenzene derivatives. General strategies for synthesizing aromatic amines involve the reduction of a corresponding nitroaromatic compound. universiteitleiden.nlresearchgate.net For example, a dinitro-aromatic compound can be reduced to a diamine, which is then converted to a diisocyanate. nwo.nl While not a direct route to the target molecule, this highlights a common functional group transformation strategy in isocyanate chemistry.

Once the primary amine, 2,6-difluorobenzylamine, is obtained, it must be converted to the isocyanate. The classical method for this transformation is phosgenation, where the amine reacts with phosgene (COCl₂) to form an intermediate carbamoyl chloride, which then eliminates hydrogen chloride upon heating to yield the isocyanate. google.comuniversiteitleiden.nl This process, however, is fraught with safety and environmental issues due to the toxicity of phosgene and the production of corrosive HCl. researchgate.net

| Precursor | Transformation Method | Product | Catalyst/Reagent |

| 2,6-Difluorobenzonitrile | Catalytic Hydrogenation (Reduction) | 2,6-Difluorobenzylamine | 5% Palladium on Carbon, H₂, HCl, Ethanol prepchem.com |

| 2,6-Difluorobenzylamine | Phosgenation | This compound | Phosgene (COCl₂) |

| Aromatic Nitro Compounds | Reductive Carbonylation | Aromatic Carbamate (B1207046)/Isocyanate | Group VIII Metal Complexes (e.g., Palladium) universiteitleiden.nlresearchgate.net |

The presence and position of fluorine atoms on the benzene (B151609) ring significantly impact the reactivity and properties of the molecule, influencing the choice of synthetic routes. nih.govbeilstein-journals.org In this compound, the two fluorine atoms are positioned ortho to the isocyanatomethyl group.

This substitution pattern has several effects:

Electronic Effects : Fluorine is a highly electronegative atom, which imparts a strong inductive electron-withdrawing effect. This can decrease the nucleophilicity of the precursor amine (2,6-difluorobenzylamine), potentially affecting the rate and conditions required for its reaction to form the isocyanate.

Steric Hindrance : The fluorine atoms ortho to the reactive center can provide steric hindrance, which may influence the approach of reagents to the aminomethyl group during the isocyanate formation step.

Synthetic strategies for preparing the fluorinated aromatic core itself often rely on methods like the Balz-Schiemann reaction or by starting with pre-fluorinated materials like m-difluorobenzene. jmu.edugoogle.com The specific 1,3-difluoro pattern dictates the choice of starting materials and reaction pathways for building the aromatic ring system. jmu.edunih.gov

Catalysis is central to both traditional and modern isocyanate synthesis. In the phosgenation route, while not strictly catalytic, reaction conditions are optimized for efficiency. However, the major focus of modern research is on catalytic, phosgene-free methods. rsc.org

Several catalytic systems have been developed to avoid phosgene:

Reductive Carbonylation : This method involves reacting nitroaromatic compounds with carbon monoxide in the presence of a catalyst, often based on Group VIII transition metals like palladium or rhodium. universiteitleiden.nlresearchgate.net This can produce carbamates, which are then thermally cracked to yield the isocyanate. nwo.nluniversiteitleiden.nl

Oxidative Carbonylation : An alternative involves the oxidative carbonylation of the primary amine.

Reaction with CO₂ Derivatives : Amines can be reacted with compounds like dimethyl carbonate (DMC) or even directly with CO₂ under certain conditions to form carbamate intermediates. nih.govscholaris.ca For example, phosphazene compounds can be used as catalysts for the reaction between a primary amine and CO₂ to produce an ammonium (B1175870) carbamate salt, which is then dehydrated to the isocyanate. google.com Nickel complexes have also been shown to catalyze the formation of isocyanates from amines and cyclic carbonates. researchgate.net

The choice of reaction media is also critical. Aprotic organic solvents are commonly used. google.com In some cases, an alcohol can be used as both the solvent and a reactant to trap the initially formed isocyanate as a more stable carbamate, which is isolated and then pyrolyzed in a separate step to release the isocyanate. universiteitleiden.nl

| Catalytic Approach | Reactants | Catalyst Type | Key Feature |

| Reductive Carbonylation | Nitroaromatic, CO | Palladium, Rhodium Complexes universiteitleiden.nlresearchgate.net | Bypasses the amine synthesis and phosgenation steps. |

| CO₂ Activation | Amine, CO₂ | Phosphazene Compounds google.com | Utilizes a greenhouse gas as a C1 source. |

| Carbonate Chemistry | Amine, Cyclic Carbonates | Nickel(II) Pincer Complex researchgate.net | Phosgene-free route under relatively mild conditions. |

| Organic Halide Route | Organic Halide, Metal Cyanate | Nickel(0) Complex google.com | Alternative for specific halide precursors. |

Green Chemistry Principles and Sustainable Approaches in Fluorinated Isocyanate Production

The production of isocyanates is a prime target for the application of green chemistry principles, largely driven by the desire to eliminate the use of phosgene. researchgate.netpatsnap.com Sustainable approaches focus on improving safety, reducing waste, and utilizing renewable or less hazardous feedstocks. rsc.orgpatsnap.com

Key green strategies relevant to fluorinated isocyanate production include:

Phosgene-Free Routes : This is the most significant green objective in isocyanate manufacturing. nih.gov Methods such as the reductive carbonylation of nitro compounds, the dehydrogenation of formamides, and reactions involving CO₂ or its derivatives are central to this effort. universiteitleiden.nlscholaris.ca The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide, is another phosgene-free method, though it involves potentially hazardous intermediates. researchgate.netlibretexts.org

Use of CO₂ as a Feedstock : The direct or indirect use of carbon dioxide as a C1 source for the carbonyl group in the isocyanate is a highly attractive green strategy. researchgate.net This approach valorizes a greenhouse gas and replaces a toxic reagent (phosgene). scholaris.cagoogle.com

Atom Economy : Processes are designed to maximize the incorporation of all reactant materials into the final product. For example, catalytic cycles that regenerate the active species and produce minimal byproducts are preferred. The urea (B33335) method, which uses urea, alcohol, and amines, can achieve "zero emission" by recycling byproducts. nih.gov

Development of Bio-based Feedstocks : While challenging for highly specific aromatic compounds, there is a broader industrial trend toward producing chemical building blocks, including isocyanates, from renewable biomass sources rather than petroleum. researchgate.netnih.govbioplasticsmagazine.com

Recently, a novel method for polyurethane synthesis has been developed that avoids isocyanates altogether by using fluorinated carbonates. eurekalert.org While this does not produce the target isocyanate, it represents a paradigm shift in the field, demonstrating how fluorine chemistry can contribute to safer and more sustainable polymer production. eurekalert.org

Reaction Mechanisms and Chemical Transformations of 1,3 Difluoro 2 Isocyanatomethyl Benzene

Fundamental Reactivity of the Isocyanate Functional Group

The isocyanate group is a versatile functional group in organic chemistry, known for its high reactivity towards nucleophiles. This reactivity stems from the electronic distribution within the –N=C=O system.

The carbon atom of the isocyanate group is bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement results in a significant partial positive charge on the carbon atom, rendering it highly electrophilic nih.gov. Consequently, isocyanates readily undergo nucleophilic addition reactions researchgate.net.

The reactivity of the isocyanate group can be influenced by the substituents attached to it. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate with nucleophiles nih.gov. In the case of 1,3-difluoro-2-(isocyanatomethyl)benzene, the fluorine atoms on the benzene (B151609) ring are electron-withdrawing and can influence the reactivity of the isocyanate group.

Reaction Pathways with Key Nucleophiles

This compound, like other isocyanates, reacts with a variety of nucleophiles to form stable addition products. The nature of the nucleophile determines the class of compound formed.

Isocyanates react with alcohols and phenols to form carbamates, also known as urethanes wikipedia.orgtue.nl. This reaction is fundamental to the production of polyurethane polymers tue.nl. The reaction of this compound with an alcohol (R'OH) would proceed through the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon, followed by proton transfer to yield a carbamate (B1207046) kuleuven.be.

Table 1: Illustrative Reactivity of this compound with Various Alcohols (Note: This data is illustrative and based on general isocyanate reactivity trends, not on specific experimental results for this compound.)

| Alcohol | Relative Reaction Rate | Product Class |

| Methanol | High | Carbamate |

| Ethanol | High | Carbamate |

| Isopropanol | Moderate | Carbamate |

| tert-Butanol | Low | Carbamate |

| Phenol | Low | Carbamate |

Under certain conditions, particularly at elevated temperatures and in the presence of excess isocyanate, the initially formed carbamate can react further with another molecule of isocyanate to form an allophanate (B1242929) researchgate.netrsc.orgnih.gov. This reaction introduces a cross-link in polyurethane chemistry rsc.org. The formation of allophanates is a reversible process researchgate.net.

The reaction of isocyanates with primary or secondary amines is typically very rapid and results in the formation of substituted ureas commonorganicchemistry.comnih.govorganic-chemistry.org. The reaction of this compound with an amine (R'R''NH) follows a similar nucleophilic addition mechanism, where the nitrogen atom of the amine attacks the isocyanate carbon umn.educommonorganicchemistry.com. This reaction is generally faster than the reaction with alcohols due to the higher nucleophilicity of amines researchgate.net.

Table 2: Illustrative Reactivity of this compound with Various Amines (Note: This data is illustrative and based on general isocyanate reactivity trends, not on specific experimental results for this compound.)

| Amine | Relative Reaction Rate | Product Class |

| n-Butylamine | Very High | Urea (B33335) |

| Diethylamine | High | Urea |

| Aniline | Moderate | Urea |

| Diphenylamine | Low | Urea |

Isocyanates can also react with thiols (mercaptans) to form S-thiocarbamates researchgate.netwikipedia.orgresearchgate.net. This reaction is analogous to the reaction with alcohols, with the sulfur atom of the thiol acting as the nucleophile nih.gov. The reaction of this compound with a thiol (R'SH) would yield the corresponding S-(2,6-difluorobenzyl)thiocarbamate. While the term "thiourea" is sometimes used in a broader sense, the reaction of an isocyanate with a thiol specifically yields a thiocarbamate. Thioureas are typically formed from the reaction of amines with isothiocyanates.

Table 3: Illustrative Reactivity of this compound with Thiols (Note: This data is illustrative and based on general isocyanate reactivity trends, not on specific experimental results for this compound.)

| Thiol | Relative Reaction Rate | Product Class |

| Ethanethiol | Moderate | S-Thiocarbamate |

| Propanethiol | Moderate | S-Thiocarbamate |

| Thiophenol | Low | S-Thiocarbamate |

Cycloaddition and Cyclotrimerization Reactions

The isocyanate functional group is well-known for its participation in a variety of cycloaddition and cyclotrimerization reactions. The cumulative double bonds in the -N=C=O moiety make it an excellent substrate for reactions that lead to the formation of heterocyclic systems. These transformations are fundamental in polymer chemistry and for the synthesis of complex organic molecules.

A hallmark reaction of isocyanates is their cyclotrimerization to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates. tue.nl This process is of significant industrial importance, particularly in the production of polyurethane materials, where the formation of isocyanurate cross-links enhances thermal stability, mechanical properties, and flame retardancy. tue.nlresearchgate.net The reaction is typically catalyzed by a wide range of compounds.

The cyclotrimerization can be initiated by various catalysts, which are generally categorized as Lewis bases or metal-containing compounds. tue.nl Nucleophilic catalysts, such as tertiary amines and phosphines, are effective in promoting this reaction. tue.nl The generally accepted anionic mechanism involves the initial nucleophilic attack on the electrophilic carbon of the isocyanate group, leading to the formation of a reactive intermediate. This intermediate then sequentially adds two more isocyanate molecules, ultimately leading to ring closure and the formation of the isocyanurate ring. researchgate.net Fluoride ions have also been demonstrated to be effective catalysts for the trimerization of aromatic isocyanates. researchgate.net

Table 1: Selected Catalyst Classes for Isocyanate Cyclotrimerization

| Catalyst Class | Examples | Reference |

|---|---|---|

| Lewis Bases | Tertiary amines (e.g., DABCO), N-Heterocyclic Carbenes (NHCs), Phosphines | tue.nl |

| Metal-Containing | Carboxylates and alkoxides of alkali and alkaline earth metals, Organotin compounds, Transition metal complexes (e.g., iron, copper, zinc) | researchgate.net |

| Anionic Initiators | Fluoride salts (e.g., CsF, TBAF), Quaternary ammonium (B1175870) carboxylates | researchgate.netresearchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.net Isocyanates are versatile and powerful building blocks in MCRs due to the high electrophilicity of the carbonyl carbon. researchgate.net This reactivity allows them to readily engage with nucleophiles, forming key intermediates for subsequent transformations.

The isocyanate group in this compound can participate in well-established isocyanide-based MCRs, such as the Ugi and Passerini reactions, by acting as the carboxylic acid component surrogate after hydration or by direct reaction with other components. beilstein-journals.org These reactions are pivotal for generating molecular diversity and constructing complex scaffolds like peptide-like structures from simple starting materials. rsc.orgbeilstein-journals.org The versatility of isocyanate-based MCRs provides access to a wide array of heterocyclic compounds and functionalized molecules. rsc.orgresearchgate.net

Table 2: Examples of Isocyanate-Based Multicomponent Reactions

| Reaction Name | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Ugi Reaction (Isocyanate Variant) | Isocyanate, Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino Amide | beilstein-journals.org |

| Passerini Reaction (Isocyanate Variant) | Isocyanate, Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide | beilstein-journals.org |

| 3-MCR for Cyclic Carbamates | Isocyanate, Epoxide, Carbon Monoxide | 1,3-Oxazinane-2,4-dione | researchgate.net |

| 4-MCR for Hydantoins | Isocyanate, Amine, Aldehyde/Ketone, Cyanide Source | Hydantoin | researchgate.net |

Influence of Fluorine Atoms on Reaction Selectivity and Kinetics

The presence of fluorine atoms on the aromatic ring significantly modulates the chemical properties of this compound. Fluorine is the most electronegative element, and its incorporation into organic molecules imparts unique electronic effects that can profoundly influence reaction rates and pathways. nih.gov

The two fluorine atoms on the benzene ring exert a strong electron-withdrawing effect through induction (-I effect). This effect decreases the electron density on the aromatic ring and, by extension, on the isocyanate group. This electronic pull increases the partial positive charge on the carbonyl carbon of the isocyanate, enhancing its electrophilicity. Consequently, this compound is expected to be more reactive towards nucleophiles compared to its non-fluorinated analog. This heightened reactivity can lead to accelerated reaction kinetics in both cycloaddition and multicomponent reactions. researchgate.net

In addition to electronic effects, fluorine substitution can impact reaction selectivity. The steric profile of fluorine is relatively small, only slightly larger than hydrogen, so steric hindrance is not typically a dominant factor. nih.gov However, the strategic placement of fluorine atoms can influence the conformation of molecules and transition states, potentially directing the stereochemical outcome of a reaction. In fluorinated hydrocarbon flames, for example, the strong C-F bond compared to the C-H bond means that fluorinated radicals are less reactive, which can alter combustion pathways. nist.gov Similarly, in synthetic reactions, the stability imparted by fluorine can favor certain products over others. The unique ability of fluorine to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, can also play a role in organizing transition states and influencing selectivity. nih.gov

Table 3: Effects of Fluorine Substitution on Isocyanate Reactivity

| Property | Influence of Fluorine Atoms | Consequence | Reference |

|---|---|---|---|

| Kinetics | Strong inductive electron withdrawal (-I effect) | Increases electrophilicity of the isocyanate carbon, accelerating rates of nucleophilic attack. | researchgate.netsemanticscholar.org |

| Selectivity | Alters electron distribution in the aromatic ring and transition states. | Can influence regioselectivity in cycloaddition reactions and stereoselectivity through conformational control. | nih.gov |

| Bond Strength | C-F bonds are stronger than C-H bonds. | Increases the stability of the fluorinated aromatic ring. Fluorinated intermediates may exhibit different reactivity compared to non-fluorinated analogs. | nist.gov |

| Intermediate Stability | Can stabilize or destabilize charged intermediates depending on their position relative to the charge. | Affects the energy landscape of the reaction pathway, potentially favoring one mechanism over another. | semanticscholar.org |

Intramolecular Rearrangements and Cyclizations Involving the Isocyanate Moiety

The specific arrangement of the isocyanatomethyl group at the 2-position, flanked by fluorine atoms at the 1- and 3-positions on the benzene ring, creates the potential for intramolecular reactions under certain conditions. Intramolecular cyclizations are powerful transformations for constructing cyclic structures, and the reactivity of the isocyanate group makes it a prime candidate for such processes. researchgate.net

For an intramolecular cyclization to occur, a suitable nucleophilic group would typically need to be present elsewhere on the molecule, positioned to allow for a sterically favorable ring-closing attack on the isocyanate carbon. While this compound itself lacks such an internal nucleophile, derivatives of this compound could be designed to undergo such transformations. For instance, the introduction of a hydroxyl, amino, or thiol group on a side chain attached to the benzene ring could lead to the formation of five-, six-, or seven-membered heterocyclic rings through an intramolecular nucleophilic addition to the isocyanate.

Applications of 1,3 Difluoro 2 Isocyanatomethyl Benzene in Advanced Chemical Disciplines

Polymer Chemistry and Material Science

In the realm of polymer science, 1,3-Difluoro-2-(isocyanatomethyl)benzene is a valuable monomer for constructing fluorinated polymers. The reactivity of its isocyanate group, coupled with the inherent characteristics of the difluorobenzyl moiety, makes it suitable for synthesizing materials with tailored properties.

The primary application of isocyanates in polymer chemistry is in the synthesis of polyurethanes and polyureas. nih.govresearchgate.net The isocyanate group (-N=C=O) readily reacts with compounds containing active hydrogen atoms, such as the hydroxyl groups (-OH) of polyols and the amine groups (-NH2) of polyamines.

When this compound is reacted with a diol or polyol, it forms urethane (B1682113) linkages, resulting in a polyurethane. Similarly, its reaction with a diamine or polyamine yields urea (B33335) linkages, creating a polyurea. In these polymerization reactions, the difluorinated aromatic portion of the molecule is incorporated into the polymer structure, influencing its final properties.

Table 1: Fundamental Polymerization Reactions

| Reactant 1 | Reactant 2 (Generic) | Resulting Linkage | Polymer Class |

| This compound | Polyol (HO-R-OH) | Urethane | Polyurethane |

| This compound | Polyamine (H₂N-R-NH₂) | Urea | Polyurea |

While difunctional or polyfunctional isocyanates are typically used as primary cross-linkers, monofunctional isocyanates like this compound can participate in the formation of polymer networks through secondary reactions. These reactions create chemical bonds between polymer chains, increasing the material's rigidity, thermal stability, and solvent resistance.

The primary urethane or urea linkages formed during polymerization contain N-H bonds that can further react with excess isocyanate groups, particularly at elevated temperatures. ebrary.net The reaction between a urethane group and an isocyanate forms an allophanate (B1242929) linkage. ebrary.nettue.nl Likewise, the reaction between a urea group and an isocyanate results in a biuret (B89757) linkage. tue.nl These allophanate and biuret bonds act as cross-linking points, contributing to a more complex and robust polymer network. researchgate.net The formation of these linkages is often reversible at very high temperatures. ebrary.netresearchgate.net

Table 2: Secondary Cross-linking Reactions

| Initial Linkage | Reacts With | Resulting Cross-link | Conditions |

| Urethane | Isocyanate | Allophanate | Elevated Temperature, Excess Isocyanate ebrary.net |

| Urea | Isocyanate | Biuret | Elevated Temperature, Excess Isocyanate tue.nlresearchgate.net |

The incorporation of fluorine into polymer structures leads to materials with a unique combination of high-performance characteristics. nih.gov The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine atoms are responsible for these enhancements. nih.govsigmaaldrich.com By using this compound as a monomer, polymers can be designed with the following improved properties:

Thermal Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, imparting greater resistance to thermal degradation. sigmaaldrich.com

Chemical Resistance: Fluoropolymers exhibit excellent inertness toward a wide range of chemicals and solvents. sigmaaldrich.comacs.org

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated materials results in surfaces that repel both water and oils, leading to non-stick and anti-fouling properties. sigmaaldrich.comacs.org

Reduced Water Absorption: Polymers containing fluorine often show lower moisture absorption compared to their non-fluorinated analogs, which is beneficial for maintaining mechanical and electrical properties in humid environments. scilit.com

Electrical Properties: Fluoropolymers are known for their excellent insulating properties and low dielectric constants. plasticsengineering.org

Table 3: Performance Enhancements in Fluorinated Polymers

| Property | Enhancement from Fluorine Incorporation | Scientific Reason |

| Thermal Stability | Increased | High bond energy of the C-F bond. sigmaaldrich.com |

| Chemical Resistance | Increased | Inertness of the C-F bond. nih.govacs.org |

| Surface Energy | Decreased | Low polarizability of fluorine atoms. sigmaaldrich.com |

| Water/Oil Repellency | Increased | Low surface energy leads to hydrophobicity and oleophobicity. acs.org |

| Dielectric Constant | Decreased | High electronegativity and low polarizability of fluorine. plasticsengineering.org |

| Moisture Absorption | Decreased | Hydrophobic nature of fluorinated surfaces. scilit.com |

Synthetic Intermediates for Complex Organic Molecular Architectures

Beyond polymer science, this compound is a valuable synthetic intermediate for building complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. google.com The isocyanate group is a versatile functional handle that can be transformed into various other groups, such as ureas, carbamates, and amines, allowing the difluorobenzyl moiety to be integrated into larger, more complex structures.

The 1,3-difluorobenzene (B1663923) structural motif is found in a number of commercially important and biologically active compounds. Its presence in a molecule can enhance properties such as lipophilicity, which can improve its ability to cross biological membranes and reach its target more effectively. jmu.edu For example, the insecticide Hexaflumuron and the anti-inflammatory drug Diflunisal both contain this difluorinated ring system. jmu.edu

Research on related compounds underscores the utility of this chemical class. For instance, 2,6-difluorobenzoyl isocyanate has been reacted with various amines to produce N-(2,6-difluorobenzoyl)-N'-(polyfluoroaryl)ureas, which show potential as inhibitors of insect chitin (B13524) biosynthesis. nsc.ru This demonstrates how the difluorinated isocyanate structure can serve as a key precursor for creating targeted, high-value molecules. Therefore, this compound represents a strategic building block for accessing novel and complex molecular architectures with potential applications in life sciences and material science.

Computational Chemistry and Theoretical Investigations of 1,3 Difluoro 2 Isocyanatomethyl Benzene

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules. DFT calculations can accurately predict geometries, energies, and other electronic properties, offering deep insights into molecular behavior.

Elucidation of Reaction Mechanisms and Transition States

DFT is a cornerstone for mapping out potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For a molecule like 1,3-Difluoro-2-(isocyanatomethyl)benzene, this includes understanding its formation and its subsequent reactions.

Theoretical investigations into the synthesis of isocyanates, such as the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate, demonstrate the power of DFT in this area. chemrxiv.orgrsc.org Such studies identify crucial intermediates and transition states, calculating their geometries and activation energies. chemrxiv.org For instance, a computational study on the reaction of the isocyanate radical (NCO) with formic acid utilized DFT to suggest that the final products would be the H2NCO carbamoyl (B1232498) radical and carbon dioxide. researchgate.net

Similarly, DFT can be applied to reactions involving the fluorinated benzene (B151609) core. Studies on the fluorination of benzene have used DFT to calculate the structures and energies of transition complexes, identifying different possible reaction channels, such as hydrogen abstraction versus substitution. mdpi.comresearchgate.net By applying these methods to this compound, one could elucidate the mechanisms of its reactions with nucleophiles or electrophiles, identifying the transition states and determining the energetic barriers for various pathways. This would clarify how the isocyanate group participates in or is affected by reactions at the aromatic ring.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry is highly effective in predicting how a molecule will react and where on the molecule that reaction will occur. The electronic properties of this compound are governed by the interplay of its substituents: the electron-withdrawing fluorine atoms and the isocyanatomethyl group.

Fluorine atoms significantly alter the electronic properties of an aromatic ring. numberanalytics.com Their high electronegativity withdraws electron density, which can decrease the ring's reactivity towards electrophilic substitution. numberanalytics.com Computational studies on fluorinated aromatics show that fluorine substitution can lower the energy of the highest occupied molecular orbital (HOMO) and increase the HOMO-LUMO gap, affecting reactivity. numberanalytics.com The placement of the two fluorine atoms and the methylene (B1212753) spacer of the isocyanate group will create a unique electrostatic potential map on the benzene ring, directing incoming reactants to specific sites. DFT calculations can quantify this effect, predicting the regioselectivity of, for example, further substitution reactions on the aromatic ring.

The isocyanate group (-N=C=O) itself is highly reactive due to the electrophilic character of its central carbon atom. nih.gov Computational studies on isocyanates often explore their reactions with active hydrogen-containing compounds or their self-addition reactions like dimerization and cyclotrimerization. nih.govrsc.org DFT calculations can predict the relative reactivity of the isocyanate group in this compound compared to other isocyanates, providing insight into its stability and potential for polymerization. rsc.org

Conformational Analysis and Energetics

The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis of this compound would focus on the rotation around the single bonds, specifically the Ar-CH₂ bond and the CH₂-NCO bond. DFT calculations can determine the relative energies of different conformers and the energy barriers to rotation between them.

Studies on substituted benzenes show that steric and electronic interactions determine the preferred orientation of substituents relative to the ring. rsc.org For example, in benzyl (B1604629) fluoride, the C-F bond tends to be perpendicular to the plane of the benzene ring. rsc.org In o-fluoro-substituted Z-azobenzene, DFT calculations revealed a slight energetic preference (0.3-0.5 kcal/mol) for a conformation that allows for a C-F/π interaction. nih.gov

For this compound, computational analysis would explore the rotational barrier of the isocyanatomethyl group. This would reveal the most stable arrangement of the -CH₂NCO group relative to the difluorinated ring and predict the energy required to rotate it. Such studies on analogous molecules, like 1,3-difluoropropane, have shown that the conformational profile is strongly influenced by hyperconjugation and dipole moments, with outcomes that can be sensitive to solvent polarity. nih.gov A similar analysis would provide a detailed picture of the molecule's structural dynamics and energetics.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling and simulation offer complementary methods for studying larger systems or longer timescale phenomena, including structural characterization and intermolecular interactions.

Structural Characterization and Database Referencing (e.g., InChIKey, SMILES)

A fundamental aspect of computational chemistry is the precise, computer-readable representation of molecular structures. Standardized identifiers are crucial for database searching and integration into modeling software. The primary identifiers for this compound include its SMILES string, IUPAC International Chemical Identifier (InChI), and the hashed InChIKey.

These identifiers provide a unique fingerprint for the molecule, allowing for its unambiguous identification in chemical databases like PubChem. While the target compound "this compound" is not explicitly detailed in search results, a closely related isocyanide, 1,3-Difluoro-2-(isocyanomethyl)benzene, is listed in PubChem, providing a template for its identifiers.

Interactive Table of Structural Identifiers for Related Compounds Below is a table of identifiers for the related compound 1,3-Difluoro-2-(isocyanomethyl)benzene, illustrating the format used for structural characterization.

| Identifier | Value |

| IUPAC Name | 1,3-difluoro-2-(isocyanomethyl)benzene |

| Molecular Formula | C₈H₅F₂N |

| SMILES | C1=CC(=C(C(=C1)F)CC#[N+])F |

| InChI | InChI=1S/C8H5F2N/c9-7-4-2-3-6(5-8(7)10)1-11/h2-4H,5H2 |

| InChIKey | HJSWWGCPDINLMM-UHFFFAOYSA-N |

| CAS Number | 730964-51-9 |

Data sourced from PubChem CID 2758260 for 1,3-Difluoro-2-(isocyanomethyl)benzene, a structural isomer of an isocyanate. nih.gov

Prediction of Intermolecular Interactions

Molecular modeling can predict how molecules of this compound would interact with each other and with other molecules, which is key to understanding its physical properties like boiling point and solubility. The molecule's functionality suggests several types of non-covalent interactions.

Advanced Analytical Methodologies for the Characterization of 1,3 Difluoro 2 Isocyanatomethyl Benzene and Its Derivatives in Research

Spectroscopic Techniques (e.g., NMR Spectroscopy, IR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 1,3-Difluoro-2-(isocyanatomethyl)benzene. Each technique provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity of the molecule by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂) protons and the aromatic protons. The methylene protons would appear as a singlet or a triplet (due to coupling with ¹⁹F), likely in the range of 4.5-5.0 ppm. The aromatic region would display complex multiplets resulting from proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the highly deshielded isocyanate carbon (-NCO) around 120-130 ppm. The methylene carbon would resonate at approximately 40-50 ppm. The aromatic carbons would appear in the 110-165 ppm range, with their signals split due to coupling with the directly attached fluorine atoms (¹JCF) and through multiple bonds (²JCF, ³JCF).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides a direct way to observe the fluorine environments. For this compound, a single resonance is expected for the two equivalent fluorine atoms, likely appearing in the typical range for aromatic fluorine compounds (-100 to -140 ppm relative to CFCl₃). azom.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (Methylene, -CH₂) | 4.5 - 5.0 | Singlet (s) or Triplet (t) |

| ¹H (Aromatic, Ar-H) | 6.9 - 7.5 | Multiplet (m) |

| ¹³C (Isocyanate, -NCO) | 120 - 130 | Singlet (s) |

| ¹³C (Methylene, -CH₂) | 40 - 50 | Triplet (t, due to JCF) |

| ¹³C (Aromatic, C-F) | 160 - 165 | Doublet (d, large ¹JCF) |

| ¹³C (Aromatic, C-H, C-C) | 110 - 130 | Doublets or Triplets (d or t, smaller JCF) |

| ¹⁹F | -100 to -140 | Multiplet (m) |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the presence of the isocyanate functional group. This group exhibits a very strong and sharp absorption band that is characteristic and easily identifiable.

Isocyanate (-N=C=O) Stretch: The most prominent feature in the IR spectrum is the asymmetric stretching vibration of the isocyanate group, which appears in a relatively uncongested region of the spectrum, typically between 2240 and 2280 cm⁻¹. spectroscopyonline.com This peak is an excellent diagnostic tool for confirming the presence of the isocyanate moiety.

Aromatic C=C Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. libretexts.org

C-F Stretch: The carbon-fluorine stretching vibrations for aromatic fluorides produce strong absorptions, typically found in the 1100-1300 cm⁻¹ range. capes.gov.br

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=O | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-F | Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. Using electron ionization (EI), the molecule is expected to fragment in a predictable manner.

Molecular Ion (M⁺•): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (C₈H₅F₂NO, MW ≈ 169.13).

Key Fragmentation Pathways: A primary fragmentation pathway is the loss of the isocyanate group (•NCO, 42 Da) to form the stable 2,6-difluorobenzyl cation (m/z 127). Another common fragmentation for benzyl (B1604629) compounds is the formation of the tropylium (B1234903) ion or related structures. nist.govlibretexts.org

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 169 | Molecular Ion [M]⁺• | [C₈H₅F₂NO]⁺• |

| 127 | [M - NCO]⁺ (2,6-difluorobenzyl cation) | [C₇H₅F₂]⁺ |

| 101 | [C₇H₅F₂ - C₂H₂]⁺ or [C₆H₂F₂]⁺• | [C₅H₃F₂]⁺ or [C₆H₂F₂]⁺• |

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating this compound or its derivatives from complex mixtures, enabling their isolation and quantification.

High-Performance Liquid Chromatography (HPLC)

Due to the high reactivity of the isocyanate group, direct analysis of this compound by HPLC is challenging. Therefore, analysis is almost exclusively performed after derivatization to form a stable product (e.g., a urea (B33335) or urethane). nih.govresearchgate.net Reversed-phase HPLC is the most common mode for separating these derivatives.

Stationary Phase: C18 (octadecylsilyl) columns are widely used, offering excellent separation for aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate) is typically employed to achieve good resolution. epa.gov

Detection: UV detection is common, as the aromatic ring provides strong chromophores. If a derivatizing agent with a fluorescent tag is used, a fluorescence detector can provide significantly higher sensitivity and selectivity. rsc.org

Table 4: Exemplary HPLC Method for the Analysis of a Derivatized Isocyanate

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.01 M Ammonium Acetate (B1210297) in Water (pH 6.2) |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or Fluorescence (analyte dependent) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Direct GC analysis of isocyanates is generally not feasible due to their high reactivity and thermal instability, which can lead to degradation in the hot injector and column. However, after conversion to more stable and volatile derivatives (e.g., ureas or carbamates), GC becomes a viable and powerful analytical tool, often coupled with mass spectrometry (GC-MS) for definitive identification. mdpi.comresearchgate.net

Derivatization: The isocyanate is typically reacted with an amine or alcohol to form a thermally stable derivative.

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the aromatic derivatives.

Detector: A Flame Ionization Detector (FID) can be used for quantification, but a Mass Spectrometer (MS) is preferred for its ability to provide structural information and confirm the identity of the analyte. researchgate.net

Table 5: Hypothetical GC-MS Method for a Derivatized Isocyanate

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Derivatization Strategies for Enhanced Analytical Detection and Quantitation

Derivatization is a cornerstone of isocyanate analysis. rsc.org The primary goals of derivatizing this compound are to stabilize the highly reactive isocyanate group, improve its chromatographic behavior, and enhance its detectability. registech.com The isocyanate group readily reacts with nucleophiles, most commonly primary or secondary amines, to form stable urea derivatives. nih.gov

Improved Stability: The resulting ureas are much more stable than the parent isocyanates, preventing unwanted reactions during sample workup and analysis.

Enhanced Detection: Many derivatizing agents are designed to incorporate a chromophore or fluorophore into the derivative. This allows for highly sensitive detection using UV or fluorescence detectors in HPLC. rsc.org For example, reagents like 1-(2-pyridyl)piperazine (B128488) (1-2PP) and 9-(N-methylaminomethyl)anthracene (MAMA) are widely used for this purpose. rsc.orgnih.gov

Improved Chromatography: Derivatization can alter the volatility and polarity of the analyte, making it more amenable to a particular chromatographic technique, such as making a non-volatile isocyanate suitable for GC analysis. nih.gov

Table 6: Common Derivatization Reagents for Isocyanate Analysis

| Reagent | Abbreviation | Derivative Formed | Primary Analytical Technique | Detection Method |

|---|---|---|---|---|

| 1-(2-Pyridyl)piperazine | 1-2PP | Urea | HPLC | UV, Electrochemical |

| 1-(2-Methoxyphenyl)piperazine | MOPP | Urea | HPLC | UV, Electrochemical |

| Di-n-butylamine | DBA | Urea | HPLC, GC | UV (HPLC), MS (GC) |

| 9-(N-Methylaminomethyl)anthracene | MAMA | Urea | HPLC | Fluorescence, UV |

| Tryptamine | TRYP | Urea | HPLC | Fluorescence, UV |

| Ethanol | - | Urethane (B1682113) (Carbamate) | HPLC, GC | UV (HPLC), MS (GC) |

Future Perspectives and Research Directions in 1,3 Difluoro 2 Isocyanatomethyl Benzene Chemistry

Innovations in Sustainable Synthesis and Production

The future production of 1,3-Difluoro-2-(isocyanatomethyl)benzene is expected to pivot towards greener and more sustainable manufacturing processes. A primary driver for this shift is the industry-wide effort to move away from hazardous reagents traditionally used in isocyanate synthesis, most notably the highly toxic phosgene. rsc.orgrsc.org Research is anticipated to focus on developing phosgene-free routes that offer enhanced safety, efficiency, and reduced environmental impact.

Key areas of innovation include:

Non-Phosgene Routes: Investigating alternative pathways such as the reductive carbonylation of corresponding nitro compounds or the thermal decomposition of carbamate (B1207046) precursors. universiteitleiden.nlresearchgate.netresearchgate.net These methods avoid the direct use of phosgene, thereby eliminating a significant process hazard. rsc.org

Biocatalysis: Exploring enzymatic approaches for the synthesis of fluorinated compounds and their precursors. the-innovation.orgnih.gov Enzymes can offer high selectivity under mild conditions, potentially reducing energy consumption and byproduct formation. the-innovation.org

Mechanochemistry: Utilizing solvent-free or low-solvent mechanochemical methods, such as ball milling, for fluorination steps. rsc.org This approach can accelerate reaction rates, improve yields, and significantly reduce solvent waste, aligning with the principles of green chemistry. rsc.orgchemistryjournals.net

Renewable Feedstocks: A long-term goal involves sourcing the aromatic backbone from renewable, bio-based materials instead of petroleum derivatives, contributing to a lower carbon footprint for the final product. ulprospector.com

Table 1: Comparison of Synthetic Approaches for Aromatic Isocyanates

| Feature | Traditional Phosgene Route | Emerging Sustainable Routes |

|---|---|---|

| Primary Reagent | Phosgene (highly toxic gas) rsc.org | Carbon monoxide, carbamates universiteitleiden.nlresearchgate.net |

| Key Advantage | Well-established, high yield | Enhanced safety, reduced toxicity rsc.org |

| Environmental Impact | High, generates HCl byproduct | Lower, potential for recyclable catalysts |

| Energy Consumption | Often energy-intensive | Potential for milder, biocatalytic conditions the-innovation.org |

Exploration of Novel Catalytic Systems for Isocyanate Transformations

The isocyanate group (-NCO) in this compound is highly reactive, participating in numerous transformations, most notably the formation of polyurethanes through reaction with polyols. chemicalsafetyfacts.org Future research will likely concentrate on discovering and optimizing novel catalytic systems that offer greater control over these reactions. A significant trend is the move away from traditional organotin catalysts, such as dibutyltin (B87310) dilaurate, due to their aquatic toxicity. wernerblank.com

Prospective research directions in catalysis include:

Organocatalysis: The development of metal-free organic catalysts, including N-heterocyclic carbenes (NHCs), guanidines, and amidines, is a promising area. acs.org These catalysts can be highly active and selective for the isocyanate-hydroxyl reaction, offering a more environmentally benign alternative to metal-based systems. acs.org

Non-Tin Metal Catalysts: Investigation into catalysts based on less toxic metals like zirconium, bismuth, and aluminum is ongoing. wernerblank.com Zirconium chelates, for instance, have shown selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is advantageous in certain applications. wernerblank.com

Switchable Catalysis: Designing catalysts whose activity can be turned "on" or "off" by an external stimulus (e.g., light, temperature) would provide unprecedented control over polymerization, enabling the production of complex polymer architectures.

Catalysts for Cyclotrimerization: Beyond polyurethane formation, catalysts that promote the cyclotrimerization of the isocyanate group to form highly stable isocyanurate rings are of great interest. researchgate.nettue.nl This transformation can be used to create materials with enhanced thermal stability and flame retardancy. tue.nl

Table 2: Emerging Catalytic Systems for Isocyanate Reactions

| Catalyst Class | Examples | Primary Transformation | Key Advantages |

|---|---|---|---|

| Organocatalysts | N-Heterocyclic Carbenes, Guanidines acs.org | Urethane (B1682113) formation | Metal-free, low toxicity, high activity acs.org |

| Non-Tin Metal Catalysts | Zirconium chelates, Bismuth compounds wernerblank.com | Urethane formation | Reduced toxicity compared to organotins wernerblank.com |

| Lewis Bases | Tertiary amines, Potassium acetate (B1210297) tue.nl | Isocyanurate formation (Cyclotrimerization) | Creates highly stable, cross-linked structures tue.nl |

Advanced Functional Material Design and Development Utilizing Fluorinated Isocyanates

The presence of two fluorine atoms on the benzene (B151609) ring of this compound is a key feature for designing advanced functional materials. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique properties to polymers derived from this monomer. nih.govresearchgate.net

Future material design will likely exploit these properties for:

High-Performance Coatings: Creating fluorinated polyurethanes (FPUs) with low surface energy, leading to surfaces that are highly hydrophobic and oleophobic. acs.orgnih.gov Such coatings would exhibit excellent resistance to weathering, chemicals, and staining, making them suitable for aerospace, automotive, and architectural applications. nih.govresearchgate.net

Biomedical Devices: Developing biocompatible FPUs for use in medical implants and devices. The chemical inertness and stability conferred by fluorine can reduce adverse reactions with biological tissues.

Advanced Textiles: Imparting water and oil repellency to fabrics for performance apparel and protective clothing.

Dielectric Materials: The polar nature of the C-F bond can be leveraged to create polymers with specific dielectric properties for applications in electronics and energy storage.

The strategic placement of the fluorine atoms in the 1,3-positions, combined with the isocyanatomethyl linker, provides steric and electronic effects that can be fine-tuned to control polymer morphology and properties.

Table 3: Properties and Potential Applications of Materials Derived from this compound

| Property Imparted by Fluorine | Resulting Material Characteristic | Potential Application |

|---|---|---|

| Low Surface Energy | Hydrophobicity, Oleophobicity nih.gov | Protective coatings, stain-resistant textiles researchgate.net |

| High C-F Bond Energy | Thermal Stability, Chemical Inertness nih.gov | Aerospace components, biomedical implants nih.gov |

| High Electronegativity | Unique Dielectric Properties | Electronic components, capacitors |

Integration of Computational and Experimental Approaches for Discovery

The synergy between computational modeling and experimental validation is set to accelerate the discovery and optimization of chemistries involving this compound. Computational chemistry provides powerful tools to predict molecular behavior, screen potential candidates, and elucidate complex reaction mechanisms, thereby guiding experimental efforts more efficiently. nih.gov

Future research will benefit from:

Reaction Mechanism Studies: Using quantum mechanics methods like Density Functional Theory (DFT) to model reaction pathways for isocyanate transformations. mdpi.com This can help in understanding catalyst behavior, predicting activation energies, and identifying key intermediates, leading to the rational design of more efficient catalysts. mdpi.comresearchgate.net

Material Property Prediction: Employing molecular dynamics (MD) simulations to predict the bulk properties of polymers derived from this fluorinated isocyanate. This allows for the virtual screening of different polymer structures to identify candidates with desired characteristics (e.g., glass transition temperature, mechanical strength, surface energy) before undertaking laborious synthesis.

Catalyst Screening: High-throughput virtual screening of potential catalysts for specific transformations can drastically reduce the experimental workload. By calculating key descriptors of catalytic activity, computational models can prioritize the most promising candidates for laboratory synthesis and testing.

Predictive Modeling of Reactivity: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of reactants and catalysts with reaction outcomes. This data-driven approach can accelerate the optimization of reaction conditions. researchgate.net

Table 4: Role of Computational Methods in Isocyanate Chemistry Research

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Catalyst Design & Mechanism mdpi.com | Elucidate reaction pathways, predict catalyst selectivity. |

| Molecular Dynamics (MD) | Material Property Prediction | Simulate polymer chain interactions, predict bulk properties. nih.gov |

| Virtual Screening | Catalyst Discovery | Rapidly assess large libraries of potential catalysts. |

| Kinetic Modeling | Process Optimization | Simulate reaction kinetics to optimize industrial processes. researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3-Difluoro-2-(isocyanatomethyl)benzene to improve yield and purity?

- Methodological Answer : Synthetic routes can be designed using predictive tools like the EPA DSSTox database, which leverages high-accuracy reaction templates from Pistachio, BKMS_METABOLIC, and REAXYS to identify feasible precursors and intermediates . For example, introducing the isocyanate group via phosgenation of a pre-synthesized 1,3-difluoro-2-(aminomethyl)benzene intermediate under inert conditions (e.g., dry tetrahydrofuran with triethylamine as a base) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold ethanol enhances purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Resolves fluorine environments (e.g., para vs. meta substitution) and coupling constants (e.g., JF-F ~12–15 Hz for adjacent fluorines) .

- IR Spectroscopy : Identifies the isocyanate group (sharp peak ~2250–2270 cm<sup>-1</sup>) and fluorinated aromatic C-F stretches (~1200–1250 cm<sup>-1</sup>) .

- GC-MS : Monitors purity and detects degradation products (e.g., hydrolysis to urea derivatives) using electron ionization (EI) at 70 eV .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the isocyanate group in difluoroaromatic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic reactivity at the isocyanate carbon. Solvent effects (e.g., toluene vs. DMF) are incorporated via the SMD continuum model. Thermodynamic data from NIST (e.g., ΔfH°gas for 1,3-difluorobenzene derivatives ) validate computational predictions. For example, fluorination at the meta position reduces electron density at the isocyanate group, slowing nucleophilic attack by amines .

Q. How can researchers resolve contradictions in reported reaction kinetics of fluorinated isocyanates under varying conditions?

- Methodological Answer : Systematic kinetic studies under controlled humidity and temperature are critical. For example:

- Hydrolysis Kinetics : Monitor via <sup>19</sup>F NMR in D2O to track fluoride ion release. Compare pseudo-first-order rate constants (kobs) across pH levels .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (e.g., >150°C for isocyanate loss) . Contradictions often arise from trace moisture or solvent impurities; thus, strict anhydrous protocols are essential .

Q. What are the challenges in designing bioisosteres using this compound?

- Methodological Answer : Fluorine’s electronegativity and isocyanate’s reactivity require careful balancing. For instance:

- Enzyme Inhibition : Replace phenolic -OH in salicylic acid derivatives with isocyanate to probe active-site nucleophiles. Monitor inhibition via fluorogenic assays (e.g., β-lactamase activity ).

- Metabolic Stability : Use deuterated analogs (e.g., deuterium at the methylene position) to study isotope effects on CYP450-mediated degradation .

Safety and Handling

Q. What are the best practices for safe handling and storage of this compound?

- Methodological Answer :

- Storage : Under inert gas (argon) at 2–8°C in amber glass vials to prevent moisture ingress and photodegradation .

- PPE : Nitrile gloves, sealed goggles, and respirators with organic vapor cartridges.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .

- Regulatory Compliance : Adhere to NIER guidelines for toxic substances (e.g., <1% concentration limits in mixtures ).

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound derivatives?

- Methodological Answer : Variations arise from polymorphism or impurities. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。